3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide
Overview
Description
3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, a methyl group, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a key target for the treatment of type 2 diabetes mellitus .
Mode of Action
The compound interacts with DPP-IV, inhibiting its activity .
Biochemical Pathways
By inhibiting DPP-IV, the compound affects the metabolic pathway related to glucose regulation . DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Pharmacokinetics
The molecular weight of the compound is 24227 , which suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased blood glucose levels . This can help manage blood glucose levels in patients with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide: Unique due to its specific functional groups and structure.
3-amino-4-cyanothiophene derivatives: Similar in having an amino group but differ in the core structure and additional functional groups.
3-amino-2-aroyl-4-aryl-5-arylcarbamoyl-6-methylthieno derivatives: Share the amino group but have different aromatic and heterocyclic structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-7-8-11(9-12(10)15)20(17,18)16-13-5-3-4-6-14(13)19-2/h3-9,16H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVAGFHUZMBECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209379 | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-17-7 | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328028-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.